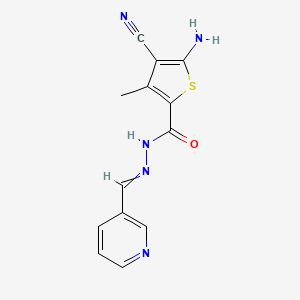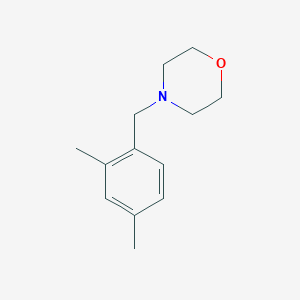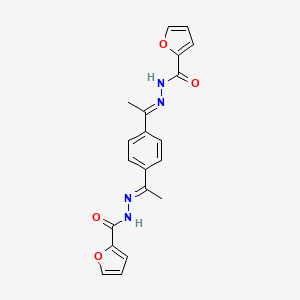
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea, also known as BMBU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BMBU belongs to the class of urea derivatives, which has been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The mechanism of action of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is not fully understood. However, it has been suggested that N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea exerts its biological effects by modulating various signaling pathways. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been reported to exhibit various biochemical and physiological effects. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has also been reported to induce apoptosis in cancer cells by activating the caspase signaling pathway. Furthermore, N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea also has low bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the research on N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea. One potential direction is to investigate the therapeutic potential of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea in various disease models such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Another direction is to explore the mechanism of action of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea in more detail and identify its molecular targets. Furthermore, the development of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea derivatives with improved solubility and bioavailability could enhance its efficacy in vivo.
Synthesis Methods
The synthesis of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea involves the reaction of benzyl isocyanate with 2-methyl-1,3-benzoxazole-5-amine in the presence of a suitable solvent and catalyst. The reaction yields N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea as a white crystalline solid with a melting point of 200-202°C. The purity of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has also been reported to inhibit the growth of various cancer cell lines such as A549, MCF-7, and HepG2. Furthermore, N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to have anti-viral activity against influenza A virus and herpes simplex virus type 1.
properties
IUPAC Name |
1-benzyl-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-18-14-9-13(7-8-15(14)21-11)19-16(20)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRNWPXEQYZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-methyl-benzooxazol-5-yl)-urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)


![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)




![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)